

Ascofuranone: A Technical Guide to a Promising Lead Compound for Drug Development

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Compound of Interest		
Compound Name:	Ascofuranone	
Cat. No.:	B1665194	Get Quote

Introduction

Ascofuranone is a prenylphenol antibiotic first isolated from the fungus Ascochyta viciae, and also produced by other ascomycete fungi like Acremonium sclerotigenum.[1][2] This meroterpenoid, a hybrid of polyketide and terpene origins, has garnered significant attention in the scientific community for its diverse physiological activities.[3] While it exhibits antibiotic, hypolipidemic, anti-inflammatory, and anti-cancer properties, its most notable potential lies in its potent and selective inhibitory activity against the alternative oxidase of Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).[1][3][4] This makes ascofuranone a critical lead compound for the development of novel chemotherapies against this neglected tropical disease.[5] This guide provides a detailed technical overview of ascofuranone, focusing on its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Primary Mechanism of Action: Inhibition of Trypanosome Alternative Oxidase (TAO)

The primary therapeutic potential of **ascofuranone** stems from its role as a highly potent and specific inhibitor of Trypanosome Alternative Oxidase (TAO).[6]

• The Target: TAO: In their bloodstream form, Trypanosoma brucei parasites are entirely dependent on glycolysis for ATP production.[3] The NADH generated during this process must be reoxidized to NAD+ to sustain glycolysis. TAO, a cyanide-insensitive terminal



oxidase located in the parasite's single mitochondrion, is the sole enzyme responsible for this reoxidation.[2][3][7]

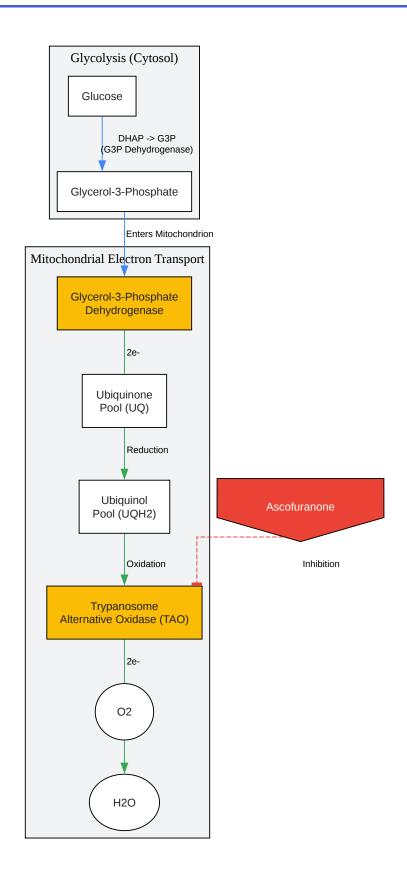
- Selective Toxicity: Crucially, mammalian hosts lack an alternative oxidase, making TAO an ideal and highly selective drug target.[3][6][8] By inhibiting TAO, **ascofuranone** effectively shuts down the parasite's energy metabolism, leading to its death, without affecting the host's respiratory chain.[5]
- Inhibitory Profile: Ascofuranone acts as a sub-nanomolar, noncompetitive inhibitor of the ubiquinol oxidase activity of TAO.[5][8] The inhibition constant (Ki) has been determined to be 2.38 nM.[5][9] Structure-activity relationship studies have identified the 1-formyl and 6-hydroxyl groups on the ascofuranone molecule as crucial for its direct interaction with the enzyme.[6]

Beyond its trypanocidal activity, **ascofuranone** has also been shown to inhibit human dihydroorotate dehydrogenase (DHODH) and possesses immunomodulatory and anti-tumor effects.[1][4]

Signaling and Biosynthetic Pathways

The targeted action of **ascofuranone** on the parasite's respiratory pathway and its own complex biosynthesis are critical aspects of its drug development profile.

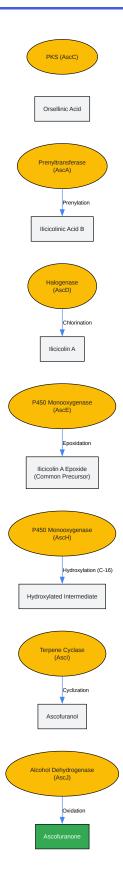




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Caption: Ascofuranone's inhibition of the T. brucei mitochondrial electron transport chain.









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